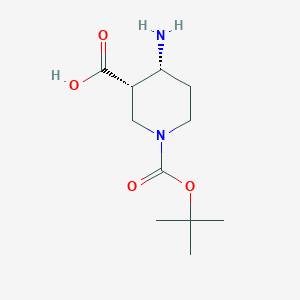

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

Description

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid (CAS: 388108-90-5) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an amino group at the C4 position, and a carboxylic acid moiety at C3. Its molecular formula is C${11}$H${20}$N${2}$O${4}$, with a molecular weight of 244.29 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The Boc group enhances stability during synthetic processes, while the amino and carboxylic acid functionalities enable diverse chemical modifications, such as peptide coupling or metal coordination .

Propriétés

IUPAC Name |

(3S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVAUGJTCEIBI-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid typically involves the enantioselective reduction of a suitable precursor, followed by protection and functional group transformations. One common method includes the use of a lipase-mediated resolution protocol, which provides high enantiomeric excess . The key steps involve:

- Starting from commercially available diallylamine.

- Ring-closing metathesis (RCM) via SN2 displacement reactions.

- Lipase-mediated kinetic resolution to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods often employ scalable and cost-effective processes. These methods may include:

- Enantioselective hydrogenation of prochiral intermediates.

- Use of chiral catalysts to achieve high selectivity.

- Optimization of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles like alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the preparation of:

- Bromodomain Inhibitors : These compounds are crucial in the regulation of gene expression and have implications in cancer treatment .

- HepG2 Cell Cycle Inhibitors : This application is vital for targeting liver cancer cells, demonstrating the compound's potential in anti-tumor therapies .

CCR5 Receptor Inhibition

This compound acts as a potent inhibitor of the CCR5 receptor, which plays a critical role in HIV infection and cancer progression. Research indicates that it can inhibit human T lymphocyte proliferation and HIV replication by blocking cytokine production necessary for cell division .

Case Study 1: Anti-Tumor Activity

A study investigated the effects of (3S,4R)-1-Boc-4-Amino-piperidine on various cancer cell lines. The compound was shown to significantly reduce cell viability in HepG2 cells through mechanisms involving apoptosis and cell cycle arrest. The results indicated IC50 values in the micromolar range, suggesting a promising therapeutic potential against liver cancer .

Case Study 2: HIV Inhibition

In vitro studies demonstrated that (3S,4R)-1-Boc-4-Amino-piperidine effectively inhibited HIV replication in infected T lymphocytes. The compound's mechanism involved blocking the CCR5 receptor, which is essential for viral entry into host cells. The findings suggest that it could be developed further as an antiviral agent .

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Boc-Protected Piperidine and Pyrrolidine Derivatives

Table 1: Key Structural and Functional Comparisons

Key Differences :

- Ring Size : Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), influencing binding affinity in biological targets .

- Protecting Groups: The Boc group offers acid-labile protection, whereas the Cbz (carbobenzyloxy) group in the pyrrolidine derivative requires hydrogenolysis for removal, enabling orthogonal protection strategies .

Substituted Piperidine Derivatives with Bioactive Moieties

Table 2: Substituted Analogs and Their Properties

Key Insights :

- Fluoroquinolone Derivatives: The piperidine moiety in ’s compound is integrated into a fluoroquinolone scaffold, where the C3 carboxylic acid and C4 amino groups are critical for DNA gyrase inhibition .

- Kinase-Targeting Derivatives : The compound in demonstrates how stereochemistry (3S,4R) and bulky substituents (chlorophenyl, indazolyl) enhance selectivity for kinase targets .

Amino Acid and Prodrug Derivatives

Table 3: Amino Acid-Based Comparisons

Key Observations :

- Spin-Labeling Utility : The nitroxide radical in ’s compound enables electron paramagnetic resonance (EPR) studies to probe protein dynamics .

- Prodrug Strategies : Nipecotic acid derivatives () highlight the importance of modifying carboxylic acids into esters or amides to improve bioavailability, a strategy applicable to the target compound .

Activité Biologique

(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid, also known as 4-Amino-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H20N2O4

- CAS Number : 388108-90-5

- Molar Mass : 244.29 g/mol

The biological activity of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is largely attributed to its role as a prodrug. Upon deprotection in vivo, the active form can interact with various biological targets. For instance:

- Amino Acid Transporters : It has been studied for its interaction with excitatory amino acid transporters (EAATs), which play critical roles in neurotransmission and neuroprotection .

- Cancer Metabolism : Recent studies indicate that derivatives of this compound may influence metabolic pathways in cancer cells, particularly through modulation of proline metabolism and its impact on tumor growth .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid and its derivatives:

Case Studies

- Neuroprotective Effects in Animal Models :

- Anticancer Properties :

- Cholinesterase Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.